REACTION_CXSMILES
|
C1C(CCCO)=CC(O)=C(O)C=1.[OH:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[OH:25])[CH:17](O)[C:18]([OH:20])=[O:19]>[Pd]>[OH:13][C:14]1[CH:15]=[C:16]([CH2:17][C:18]([OH:20])=[O:19])[CH:22]=[CH:23][C:24]=1[OH:25]
|
Name
|
2007/009590 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1CCCO)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(C(=O)O)O)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |